4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is a heterocyclic compound that combines the structural features of benzimidazole and isoxazole Benzimidazole is known for its presence in various bioactive molecules, while isoxazole is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzimidazole with 3,5-dimethyl-4-nitroisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the benzimidazole or isoxazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential bioactivity.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug discovery, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, while the isoxazole ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules, known for its antimicrobial and anticancer properties.
Isoxazole: A five-membered ring containing nitrogen and oxygen, used in the synthesis of various pharmaceuticals and agrochemicals.
4-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethylisoxazole: A structural isomer with similar properties but different spatial arrangement.
Uniqueness
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is unique due to the specific positioning of the benzimidazole and isoxazole moieties, which can result in distinct biological activities and chemical reactivity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(3H-benzimidazol-5-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H11N3O/c1-7-12(8(2)16-15-7)9-3-4-10-11(5-9)14-6-13-10/h3-6H,1-2H3,(H,13,14) |
InChI Key |
JNUFDOAGGSSJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.